molecular formula C17H16BrN3O3S B2913203 6-Acetyl-2-(2-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-51-5

6-Acetyl-2-(2-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2913203
CAS RN: 864927-51-5
M. Wt: 422.3
InChI Key: RBWFTWVJBRTZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often of interest in medicinal chemistry due to their ability to bind to biological targets .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the bromobenzamido group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thienopyridine derivatives, including structures related to 6-Acetyl-2-(2-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of new pyridothienopyrimidines and pyridothienotriazines has been explored, with some compounds displaying significant in vitro antimicrobial activities against various pathogens (Abdel-rahman et al., 2002), (Bakhite et al., 2004).

Anti-inflammatory and Antidopaminergic Effects

The compound has been implicated in research investigating anti-inflammatory properties. A study on the synthesis and prognosis of anti-inflammatory activity for tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives highlighted the potential of these compounds for further biological activity investigations (Chiriapkin et al., 2021). Additionally, related benzamides have been studied for their antidopaminergic effects, suggesting their potential application in neuropsychiatric disorder treatments (Högberg et al., 1986).

Development of Antimycobacterial Agents

Derivatives of tetrahydrothieno[2,3-c]pyridine have been developed and evaluated against Mycobacterium tuberculosis, with some showing promising activities and suggesting a role in the development of new antimycobacterial agents. One compound, in particular, showed significant activity, highlighting the therapeutic potential of these derivatives (Nallangi et al., 2014).

Heterocyclic Synthesis for Biological Applications

The utility of enaminonitrile moiety in the synthesis of heterocyclic compounds, including thienopyrimidines, has been explored. These synthetic approaches yield compounds with potential for further biological application studies, reflecting the diverse utility of thienopyridine derivatives in medicinal chemistry (Madkour et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would be determined by how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in medicine or industry . Additionally, more research could be done to better understand its physical and chemical properties, and how these influence its reactivity and safety .

properties

IUPAC Name

6-acetyl-2-[(2-bromobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-9(22)21-7-6-11-13(8-21)25-17(14(11)15(19)23)20-16(24)10-4-2-3-5-12(10)18/h2-5H,6-8H2,1H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWFTWVJBRTZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(2-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.